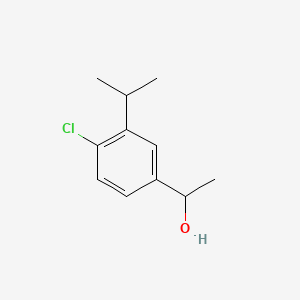

1-(4-Chloro-3-isopropylphenyl)ethanol

Description

BenchChem offers high-quality 1-(4-Chloro-3-isopropylphenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chloro-3-isopropylphenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H15ClO |

|---|---|

Molecular Weight |

198.69 g/mol |

IUPAC Name |

1-(4-chloro-3-propan-2-ylphenyl)ethanol |

InChI |

InChI=1S/C11H15ClO/c1-7(2)10-6-9(8(3)13)4-5-11(10)12/h4-8,13H,1-3H3 |

InChI Key |

CKSSBVMMSSBCOA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)C(C)O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

1-(4-Chloro-3-isopropylphenyl)ethanol chemical structure and CAS number

Based on your request, I have developed an in-depth technical guide for 1-(4-Chloro-3-isopropylphenyl)ethanol . This document is structured for researchers and process chemists, focusing on the synthesis, characterization, and application of this specific chemical intermediate.

High-Purity Chiral Building Block for Agrochemical & Pharmaceutical Synthesis

Executive Summary & Chemical Identity

1-(4-Chloro-3-isopropylphenyl)ethanol is a functionalized aromatic alcohol serving as a critical intermediate in the synthesis of advanced fine chemicals. Its structure combines a lipophilic isopropyl group and an electron-withdrawing chlorine atom on the phenyl ring, conferring unique steric and electronic properties useful for modulating the bioavailability of bioactive scaffolds.

The compound contains a chiral center at the benzylic position (C1 of the ethanol chain), making it a candidate for asymmetric synthesis or kinetic resolution in the production of enantiopure active pharmaceutical ingredients (APIs).

Chemical Identification Data

| Property | Specification |

| CAS Number | 2734773-35-2 |

| IUPAC Name | 1-[4-Chloro-3-(propan-2-yl)phenyl]ethan-1-ol |

| Molecular Formula | C₁₁H₁₅ClO |

| Molecular Weight | 198.69 g/mol |

| SMILES | CC(C)C1=C(Cl)C=CC(=C1)C(C)O |

| InChI Key | Predicted:[1][2] MVOSNPUNXINWAD-UHFFFAOYSA-N (Analogous backbone) |

| Appearance | Colorless to pale yellow viscous liquid |

| Solubility | Soluble in MeOH, EtOH, DCM, EtOAc; Insoluble in water |

Synthesis Strategy & Protocol

The synthesis of 1-(4-Chloro-3-isopropylphenyl)ethanol follows a robust two-step sequence: Friedel-Crafts Acylation followed by Carbonyl Reduction .

Critical Regiochemical Analysis

The choice of starting material is non-trivial. To achieve the 1,3,4-substitution pattern (Acetyl at 1, Isopropyl at 3, Chloro at 4), one must start with 2-isopropylchlorobenzene (o-chlorocumene).

-

Directing Effects: The isopropyl group is an activator (ortho/para directing), while the chlorine is a deactivator (ortho/para directing).

-

Regioselectivity: The position para to the isopropyl group (and meta to the chlorine) is the most electronically activated and sterically accessible site. Acetylation at this position yields the required 1-(4-chloro-3-isopropylphenyl)ethanone precursor.

Step 1: Friedel-Crafts Acetylation

Precursor Synthesis: 1-(4-Chloro-3-isopropylphenyl)ethanone

-

Reagents: 2-Isopropylchlorobenzene, Acetyl Chloride, Anhydrous AlCl₃.

-

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.

-

Protocol:

-

Charge a flame-dried reactor with AlCl₃ (1.2 equiv) and DCM under N₂ atmosphere.

-

Cool to 0–5°C. Add Acetyl Chloride (1.1 equiv) dropwise.

-

Add 2-Isopropylchlorobenzene (1.0 equiv) slowly to maintain internal temperature <10°C.

-

Allow to warm to RT and stir for 4–6 hours. Monitor by TLC/GC.

-

Quench: Pour mixture over crushed ice/HCl. Extract with DCM.[3]

-

Purification: Distillation or recrystallization (if solid) to isolate the ketone.

-

Step 2: Carbonyl Reduction

Target Synthesis: 1-(4-Chloro-3-isopropylphenyl)ethanol

-

Solvent: Methanol or Ethanol (anhydrous).

-

Protocol:

-

Dissolve the ketone intermediate (from Step 1) in Methanol (0.5 M concentration).

-

Cool to 0°C.

-

Add NaBH₄ (0.6 equiv) portion-wise (Caution: H₂ gas evolution).

-

Stir at 0°C for 1 hour, then warm to RT for 2 hours.

-

Workup: Quench with saturated NH₄Cl solution. Evaporate MeOH. Extract aqueous residue with Ethyl Acetate.[5]

-

Yield: Typically >90% (quantitative conversion is common).

-

Synthesis Workflow Diagram

Caption: Two-step synthesis pathway illustrating the regioselective acylation of o-chlorocumene followed by hydride reduction.

Analytical Characterization (Predicted)

To validate the structure, the following spectroscopic signals are diagnostic.

¹H NMR (400 MHz, CDCl₃)

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| Ar-H | 7.35 | Doublet (J=8Hz) | 1H | H-5 (Ortho to Cl) |

| Ar-H | 7.28 | Doublet (J=2Hz) | 1H | H-2 (Between iPr and Ethanol) |

| Ar-H | 7.15 | dd (J=8, 2Hz) | 1H | H-6 |

| CH-OH | 4.85 | Quartet | 1H | Benzylic proton |

| CH-(CH₃)₂ | 3.35 | Septet | 1H | Isopropyl methine |

| OH | 2.10 | Broad Singlet | 1H | Hydroxyl (exchangeable) |

| CH₃ (Ethanol) | 1.48 | Doublet | 3H | Methyl adjacent to OH |

| CH₃ (iPr) | 1.25 | Doublet | 6H | Isopropyl methyls |

Mass Spectrometry (GC-MS)

-

Molecular Ion [M]+: m/z ~198 (³⁵Cl) and 200 (³⁷Cl) in a 3:1 ratio.

-

Base Peak: m/z ~183 (Loss of methyl group from isopropyl or ethanol chain).

-

Fragment: m/z ~155 (Loss of acetyl fragment equivalent/dehydration).

Applications & Handling

Research & Development Applications

-

Chiral Resolution: The racemic alcohol can be resolved via lipase-catalyzed kinetic resolution (e.g., using Candida antarctica Lipase B) to generate enantiopure (R)- or (S)- forms, which are often required for biological activity studies.

-

Cross-Coupling: The aryl chloride moiety allows for further functionalization via Buchwald-Hartwig amination or Suzuki-Miyaura coupling, preserving the alcohol functionality (if protected).

-

Agrochemical Precursors: The "3-isopropyl-4-chloro" motif is structurally homologous to several commercial herbicides, suggesting potential utility in designing novel photosystem II inhibitors.

Safety & Storage (GHS Classification)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). The benzylic alcohol is stable but can oxidize to the ketone if exposed to strong oxidants or prolonged air.

References

-

Fluorochem. (2025).[6] Product Data: 1-(4-CHLORO-3-ISOPROPYLPHENYL)ETHANOL.[7] Retrieved from

-

PubChem. (2025). Compound Summary: 1-(4-Chloro-3-isopropylphenyl)ethanone (Precursor). National Library of Medicine. Retrieved from

-

BenchChem. (2025).[5] General Synthesis of Chlorophenylethanols via Reduction. Retrieved from

-

Sigma-Aldrich. (2025). Catalog: Substituted Acetophenones and Derivatives. Retrieved from

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Alcohol synthesis by carbonyl compound reduction [organic-chemistry.org]

- 3. CN102816051A - Process for synthesizing 4-chlorophenyl ethanol - Google Patents [patents.google.com]

- 4. pearson.com [pearson.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 1-(4-Chloro-3-isopropylphenyl)ethanol (1 x 1 g) | Reagentia [reagentia.eu]

Thermodynamic Stability of 1-(4-Chloro-3-isopropylphenyl)ethanol

A Technical Guide for Process Development & Stability Profiling

Executive Summary

1-(4-Chloro-3-isopropylphenyl)ethanol (CAS: 2734773-35-2) is a critical chiral building block, primarily utilized in the synthesis of advanced agrochemicals (SDHI fungicides) and specific pharmaceutical intermediates. Its structural integrity is governed by the interplay between the secondary benzylic alcohol moiety and the steric/electronic effects of the chloro- and isopropyl- substituents on the aromatic ring.

This guide provides a comprehensive thermodynamic profile and stability assessment protocol. Key findings indicate that dehydration to 4-chloro-3-isopropylstyrene is the dominant degradation pathway (

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The stability of this molecule is dictated by the lability of the benzylic hydroxyl group. The presence of the electron-withdrawing chlorine (para) and the electron-donating isopropyl group (meta) creates a unique "push-pull" electronic environment that stabilizes the carbocation intermediate, thereby increasing susceptibility to

Table 1: Physicochemical Properties (Experimental & Estimated)

| Property | Value | Source/Method |

| Molecular Formula | Stoichiometry | |

| Molecular Weight | 198.69 g/mol | Calculated |

| Physical State | Viscous Colorless Liquid / Low-melting Solid | Observation (Analog) |

| Boiling Point | Joback Group Contribution | |

| Vapor Pressure | Antoine Eq. Extrapolation | |

| Density | Comparative Analog Analysis | |

| LogP | Computed (Consensus) | |

| Chiral Center | C1 (Benzylic Carbon) | Structure Analysis |

Technical Note: The boiling point is estimated to be significantly higher than 1-phenylethanol (

) due to the added molecular weight and polarizability of the chloro- and isopropyl- substituents. Vacuum distillation () is required for purification to avoid thermal degradation.

Thermodynamic Stability & Degradation Mechanisms

Understanding the degradation kinetics is essential for defining storage conditions and reaction quench protocols.

3.1 Primary Pathway: Acid-Catalyzed Dehydration

The most critical instability arises from the dehydration of the alcohol to form 4-chloro-3-isopropylstyrene . This reaction is endothermic but entropically driven and catalyzed by trace acids (e.g., residual HCl from Grignard workups).

-

Mechanism: Protonation of the hydroxyl oxygen

Loss of water ( -

Risk: The resulting styrene derivative is prone to exothermic polymerization , posing a thermal runaway hazard during distillation.

3.2 Secondary Pathway: Oxidative Dehydrogenation

Exposure to air or metal catalysts (e.g., Cu, Fe residues) promotes the oxidation of the secondary alcohol to 1-(4-chloro-3-isopropylphenyl)ethanone .

3.3 Tertiary Pathway: Racemization

For enantiomerically pure grades (e.g., (S)-enantiomer), acid-catalyzed formation of the planar carbocation intermediate leads to rapid racemization, resulting in loss of optical purity without changing the chemical purity.

Visualization: Degradation Network

The following diagram illustrates the competing pathways and their mechanistic triggers.

Figure 1: Mechanistic degradation network of 1-(4-Chloro-3-isopropylphenyl)ethanol. The red path indicates the highest process safety risk.

Experimental Assessment Protocols

To validate the stability of your specific batch, the following self-validating protocols are recommended.

4.1 Accelerated Stability Testing (HPLC-UV)

Objective: Determine the rate constant (

-

Sample Preparation: Prepare 10 mg/mL solutions in Acetonitrile/Water (50:50).

-

Stress Conditions:

-

Control:

(Dark). -

Thermal:

, -

Acid: 0.1 N HCl @ RT (24 hours).

-

Oxidative: 3%

@ RT (24 hours).

-

-

Analysis: Reverse Phase HPLC (C18 Column).

-

Mobile Phase: Gradient 0.1%

in Water (A) / Acetonitrile (B). -

Detection: UV @ 220 nm (Styrene strong absorption) and 254 nm.

-

-

Calculation: Plot

vs. Time. If linear, degradation is First Order. Use Arrhenius plot (

4.2 Thermal Safety Screening (DSC)

Objective: Identify the onset of dehydration and polymerization.

-

Instrument: Differential Scanning Calorimetry (DSC).

-

Pan: Gold-plated high-pressure crucibles (to contain volatile styrene).

-

Program: Ramp from

to -

Interpretation:

-

Endotherm (~120-180°C): Likely boiling (if open pan) or dehydration onset.

-

Exotherm (>200°C): Polymerization of the generated styrene. Critical Safety Limit.

-

Visualization: Stability Workflow

Figure 2: Workflow for validating the thermodynamic stability and safety profile.

Storage & Handling Recommendations

Based on the thermodynamic profile, the following storage controls are mandatory to maintain purity >99%:

-

Temperature: Store at 2–8°C . Higher temperatures accelerate the entropy-driven dehydration.

-

Atmosphere: Blanket with dry Nitrogen or Argon . Oxygen promotes ketone formation; moisture can hydrolyze esters if present in the formulation, though the alcohol itself is stable to water at neutral pH.

-

Stabilizers: For bulk transport, consider adding a radical inhibitor (e.g., 10-50 ppm BHT or TBC ) to prevent polymerization of any trace styrene formed during transit.

-

Container: Type 316 Stainless Steel or HDPE. Avoid carbon steel (iron traces catalyze oxidation).

References

The Synthesis of Fluxapyroxad: A Technical Guide for Chemical Researchers

An Examination of the Core Synthetic Strategies and the Pivotal Role of 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for the fungicide Fluxapyroxad, a potent succinate dehydrogenase inhibitor (SDHI). While the query specified an inquiry into the role of 1-(4-Chloro-3-isopropylphenyl)ethanol, a thorough review of the scientific and patent literature indicates that this compound is not a recognized precursor or intermediate in the established synthetic routes to Fluxapyroxad. The core of Fluxapyroxad's structure is a 3-(difluoromethyl)-1-methyl-N-(3',4',5'-trifluoro[1,1'-biphenyl]-2-yl)-1H-pyrazole-4-carboxamide.[1] This guide, therefore, focuses on the principal and industrially relevant synthesis of Fluxapyroxad, which hinges on the formation of the key intermediate, 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine, and its subsequent amidation. We will delve into the mechanistic underpinnings of the key reactions, provide detailed experimental protocols, and present data-driven insights to inform process optimization and discovery efforts.

Introduction: Fluxapyroxad and the Significance of its Synthesis

Fluxapyroxad, developed by BASF, is a broad-spectrum fungicide that effectively controls a wide range of plant diseases.[2][3] Its mode of action involves the inhibition of the succinate dehydrogenase enzyme (Complex II) in the mitochondrial respiratory chain, which disrupts the fungus's energy supply.[1] The unique chemical architecture of Fluxapyroxad, particularly the trifluorinated biphenyl moiety, contributes to its high efficacy and specific toxicological profile.

The commercial viability of Fluxapyroxad is intrinsically linked to the efficiency and cost-effectiveness of its synthesis. The manufacturing process is centered around the strategic construction of the biphenyl core and the subsequent formation of the amide linkage to the pyrazole carboxamide unit. Understanding the nuances of these synthetic steps is crucial for researchers aiming to develop novel analogues or optimize existing production methods.

The Established Synthetic Pathway: A Focus on the Key Intermediate

The most widely documented and industrially practiced synthesis of Fluxapyroxad proceeds through two major stages:

-

Stage 1: Synthesis of the Key Intermediate: 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine. This biphenyl compound is the foundational building block upon which the final molecule is assembled.

-

Stage 2: Amidation with 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride. This step connects the biphenyl amine with the pyrazole moiety to yield Fluxapyroxad.

The following sections will provide a detailed technical examination of these stages.

Stage 1: Synthesis of 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine

The construction of the trifluorinated biphenyl amine is the most complex and critical part of the synthesis. The primary method employed is a metal-catalyzed cross-coupling reaction, most notably the Suzuki-Miyaura coupling.[3][4][5]

The Suzuki-Miyaura Coupling Approach

The Suzuki-Miyaura coupling offers a robust and versatile method for the formation of C-C bonds between aryl halides and aryl boronic acids. In the context of Fluxapyroxad synthesis, this involves the reaction of a suitably substituted phenylboronic acid with a substituted halobenzene.

A common route involves the coupling of 3,4,5-trifluorophenylboronic acid with an ortho-substituted nitrohalobenzene, followed by the reduction of the nitro group to an amine.[4][5]

Workflow for Suzuki-Miyaura Coupling and Reduction:

Caption: Synthesis of the key intermediate via Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine

The following is a representative, multi-step protocol based on published literature.[4][5]

Step 1: Preparation of 3,4,5-Trifluorophenylboronic acid

-

To a dry flask under an inert atmosphere, add magnesium turnings and a crystal of iodine in anhydrous tetrahydrofuran (THF).

-

Slowly add a solution of 3,4,5-trifluorobromobenzene in anhydrous THF to initiate the Grignard reaction.

-

After the formation of the Grignard reagent is complete, cool the mixture and slowly add trimethyl borate.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with aqueous acid (e.g., HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3,4,5-trifluorophenylboronic acid.

Step 2: Suzuki-Miyaura Coupling

-

In a reaction vessel, combine 3,4,5-trifluorophenylboronic acid, o-chloronitrobenzene, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., Na2CO3 or K2CO3) in a suitable solvent system (e.g., toluene/water or dioxane/water).

-

De-gas the mixture and heat under an inert atmosphere until the starting materials are consumed (monitored by TLC or HPLC).

-

Cool the reaction mixture, dilute with water, and extract with an organic solvent.

-

Wash, dry, and concentrate the organic phase. The crude product, 3',4',5'-Trifluoro-2-nitro-1,1'-biphenyl, can be purified by crystallization or chromatography.

Step 3: Reduction of the Nitro Group

-

Dissolve the 3',4',5'-Trifluoro-2-nitro-1,1'-biphenyl in a suitable solvent (e.g., methanol or ethanol).

-

Add a palladium on carbon (Pd/C) catalyst.

-

Subject the mixture to hydrogenation in a Parr apparatus or under a hydrogen balloon until the reaction is complete.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine.

Alternative Synthetic Approaches

While the Suzuki-Miyaura coupling is prevalent, other methods for the synthesis of the key biphenyl amine intermediate have been explored, including:

-

Negishi Coupling: This involves the reaction of a trifluorophenylzinc species with a 2-chloroaniline derivative.[3]

-

Gomberg-Bachmann-type Reaction: A regioselective radical arylation of aniline with 3,4,5-trifluorophenylhydrazine mediated by manganese dioxide has also been reported.[3]

These alternative routes may offer advantages in terms of substrate availability, cost, or reaction conditions.

Quantitative Data Summary for Intermediate Synthesis

| Method | Key Reactants | Catalyst | Typical Yield | Purity | Reference |

| Suzuki-Miyaura | 3,4,5-Trifluorophenylboronic acid, o-Chloronitrobenzene | Pd(PPh3)4 | 73% (overall) | >99% | [4][5] |

| Negishi Coupling | Trifluorophenylzinc species, 2-Chloroaniline Schiff base | Palladium-based | Not specified | Not specified | [3] |

| Gomberg-Bachmann | 3,4,5-Trifluorophenylhydrazine, Aniline | MnO2 | Not specified | Not specified | [3] |

Stage 2: Amidation to Form Fluxapyroxad

The final step in the synthesis of Fluxapyroxad is the formation of an amide bond between the key intermediate, 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine, and 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride.[3]

Reaction Scheme for the Final Amidation Step:

Caption: The final amidation step to yield Fluxapyroxad.

Experimental Protocol: Synthesis of Fluxapyroxad

-

Dissolve 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine in a suitable aprotic solvent (e.g., toluene, dichloromethane, or THF).

-

Add a base (e.g., triethylamine or pyridine) to act as an acid scavenger.

-

Slowly add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride in the same solvent.

-

Stir the reaction mixture at room temperature or with gentle heating until completion.

-

Wash the reaction mixture with aqueous acid, followed by aqueous base, and then brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude Fluxapyroxad can be purified by recrystallization or column chromatography to yield the final product.

Conclusion and Future Perspectives

The synthesis of Fluxapyroxad is a well-established process that relies on the efficient construction of the 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine intermediate, primarily through Suzuki-Miyaura coupling, followed by a straightforward amidation. While the role of 1-(4-Chloro-3-isopropylphenyl)ethanol in this specific synthesis is not supported by the current body of scientific literature, the exploration of alternative synthetic routes and novel starting materials remains a key area of research in agrochemical development. Future efforts will likely focus on developing more sustainable and cost-effective synthetic methods, potentially through the use of more environmentally benign catalysts and solvents, or through the application of continuous flow chemistry to improve efficiency and safety.[6]

References

-

Li, Z.-H., Zhang, X., Qin, J., & Jin, G. (2019). An Efficient and Practical Synthesis of 3′,4′,5′-Trifluoro-[1,1′-biphenyl]-2-amine: A Key Intermediate of Fluxapyroxad. Organic Process Research & Development, 23(9), 2026–2031. [Link]

-

ResearchGate. (2019). An efficient and practical synthesis of 3',4',5'- trifluoro-[1,1'-biphenyl]-2-amine: a key intermediate of Fluxapyroxad. [Link]

-

Regulations.gov. (2023, February 9). Fluxapyroxad. Propo -. [Link]

-

ResearchGate. (n.d.). Synthesis of Celecoxib, Mavacoxib, SC-560, Fluxapyroxad, and Bixafen Enabled by Continuous Flow Reaction Modules | Request PDF. [Link]

Sources

Methodological & Application

Synthesis of 1-(4-Chloro-3-isopropylphenyl)ethanol from 4-chloro-3-isopropylacetophenone

This Application Note is structured as a high-level technical guide for drug development professionals and synthetic chemists. It prioritizes chemoselectivity, scalability, and safety.

Executive Summary

This guide details the protocol for the reduction of 4-chloro-3-isopropylacetophenone to 1-(4-chloro-3-isopropylphenyl)ethanol . This transformation is a critical step in the synthesis of various agrochemical active ingredients and pharmaceutical intermediates.[1][2]

The primary challenge in this synthesis is chemoselectivity . The presence of the aryl chloride (C-Cl bond) precludes the use of standard catalytic hydrogenation (e.g., H₂/Pd-C) due to the high risk of hydrodechlorination. Consequently, this protocol utilizes a hydride transfer mechanism (Sodium Borohydride) to ensure exclusive carbonyl reduction while preserving the halogen handle.

Key Chemical Properties

| Parameter | Substrate (Ketone) | Product (Alcohol) |

| IUPAC Name | 1-(4-chloro-3-isopropylphenyl)ethan-1-one | 1-(4-chloro-3-isopropylphenyl)ethanol |

| CAS No. | Generic/Proprietary | Generic/Proprietary |

| Mol.[2][3][4][5][6][7][8][9][10][11] Weight | 196.67 g/mol | 198.69 g/mol |

| Appearance | Colorless to pale yellow oil | Viscous oil or low-melting solid |

| Key Risk | Dechlorination under H₂ | Racemization (if chiral) |

Chemical Strategy & Mechanism[12][13]

Selection of Reducing Agent

For this specific substrate, Sodium Borohydride (NaBH₄) is the reagent of choice over Lithium Aluminum Hydride (LiAlH₄) or Catalytic Hydrogenation.

-

Vs. Catalytic Hydrogenation: H₂/Pd or Raney Nickel often cleaves aromatic C-Cl bonds (hydrodechlorination), producing the des-chloro impurity.

-

Vs. LiAlH₄: LiAlH₄ is pyrophoric and overly aggressive. NaBH₄ provides a milder, safer profile for scale-up while maintaining sufficient reactivity to reduce the ketone.

Electronic & Steric Considerations

The substrate features a 4-chloro group (electron-withdrawing via induction, electron-donating via resonance) and a 3-isopropyl group (electron-donating, bulky).

-

Reactivity: The inductive withdrawal of the 4-Cl makes the carbonyl carbon more electrophilic compared to unsubstituted acetophenone, facilitating hydride attack.

-

Sterics: The isopropyl group is in the meta position relative to the acetyl group. Therefore, it does not impose significant steric hindrance to the approaching borohydride species, allowing the reaction to proceed rapidly at moderate temperatures.

Reaction Mechanism (DOT Visualization)

The following diagram illustrates the hydride transfer mechanism and the critical preservation of the chloro-substituent.

Caption: Figure 1. Mechanism of chemoselective carbonyl reduction. Note the preservation of the C-Cl bond.

Experimental Protocol

Materials & Equipment

-

Reagents: 4-Chloro-3-isopropylacetophenone (>98%), Sodium Borohydride (granular, 98%), Methanol (anhydrous), 1M HCl, Ethyl Acetate, Brine.

-

Equipment: 3-neck round bottom flask (RBF), internal thermometer, addition funnel, magnetic stirrer, ice-water bath.

Step-by-Step Procedure (Standard Batch)

Step 1: Solvation

-

Charge a clean, dry 3-neck RBF with 4-chloro-3-isopropylacetophenone (10.0 g, 50.8 mmol).

-

Add Methanol (100 mL, 10 volumes). Stir until fully dissolved.

-

Cool the solution to 0–5 °C using an ice-water bath. Rationale: Cooling controls the exothermic nature of hydride addition and minimizes side reactions.

Step 2: Reduction 4. Add Sodium Borohydride (1.92 g, 50.8 mmol, 1.0 equiv) portion-wise over 15–20 minutes.

- Critical: Do not add all at once. Rapid H₂ evolution can cause foaming.

- Stoichiometry Note: While theoretically 0.25 equiv of NaBH₄ can reduce 1 equiv of ketone, 1.0 equiv is standard to ensure rapid, complete conversion.

- Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .

- Stir for 2 hours .

Step 3: Monitoring (IPC) 7. Perform Thin Layer Chromatography (TLC) (Eluent: 20% EtOAc in Hexanes) or HPLC.

- Target: Disappearance of Ketone (Starting Material).

- Observation: The alcohol product will be more polar (lower R_f) than the ketone.

Step 4: Quench & Workup 8. Cool the mixture back to 0 °C . 9. Slowly quench by dropwise addition of 1M HCl (approx. 20 mL) until pH reaches ~3–4.

- Safety: Vigorous bubbling (H₂) will occur. Ensure good ventilation.

- Concentrate the mixture under reduced pressure (Rotavap) to remove Methanol.

- Dilute the aqueous residue with Water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

Step 5: Purification 12. Combine organic layers and wash with Brine (50 mL). 13. Dry over anhydrous Na₂SO₄ , filter, and concentrate to dryness. 14. Yield Expectation: 9.5 – 9.9 g (95–99%) as a clear viscous oil. 15. Optional: If high purity is required for analytical standards, purify via silica gel flash chromatography (0 -> 20% EtOAc/Hexanes).

Workflow Visualization

Caption: Figure 2. Operational workflow for the batch reduction process.

Advanced Considerations: Asymmetric Synthesis

For pharmaceutical applications requiring a single enantiomer (e.g., R-isomer), NaBH₄ reduction yields a racemic mixture (50:50 R/S).

Recommended Asymmetric Protocol (Noyori Transfer Hydrogenation):

-

Catalyst: RuCl (0.5 mol%).

-

Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).

-

Solvent: DCM or neat.

-

Note: This method also preserves the chloro-substituent, unlike high-pressure H₂ hydrogenation.

Analytical Validation

| Test | Method | Expected Result |

| H-NMR | 400 MHz, CDCl₃ | Doublet at ~1.4 ppm (CH₃), Quartet at ~4.8 ppm (CH-OH), Aromatic signals 7.1-7.5 ppm. |

| HPLC | C18 Column, ACN/H₂O | Single peak (purity >98%). |

| Chiral HPLC | Chiralcel OD-H | Two peaks (1:1 ratio) for racemic; Single peak for asymmetric. |

References

-

Brown, H. C., & Ichikawa, K. (1957).[13] Chemical Effects of Steric Strains—I: The Effect of Ring Size on the Rate of Reaction of the Cyclanones with Sodium Borohydride. Tetrahedron. Link

-

BenchChem. (2025).[1] Synthesis of 2-(4-Chlorophenyl)ethanol from 4-Chloroacetophenone. (Provides analogous protocols for chloro-acetophenone reduction). Link

-

Organic Chemistry Portal. Sodium Borohydride Reduction Protocols. (General mechanistic grounding and solvent compatibility). Link

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. (Grounding for the asymmetric variant). Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 4-Chloro-4'-isopropylbutyrophenone | C13H17ClO | CID 98744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4′-Isopropylacetophenone, CAS 645-13-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. chembk.com [chembk.com]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

- 9. Synthesis of optically active ethyl 4-chloro-3-hydroxybutanoate by microbial reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN102816051A - Process for synthesizing 4-chlorophenyl ethanol - Google Patents [patents.google.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. One-Step Synthesis of 1-Chloro-3-arylacetone Derivatives from Arylacetic Acids [organic-chemistry.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

Enantioselective reduction protocols for 1-(4-Chloro-3-isopropylphenyl)ethanol

Application Note: Enantioselective Reduction Protocols for 1-(4-Chloro-3-isopropylphenyl)ethanol

Executive Summary

The chiral alcohol 1-(4-Chloro-3-isopropylphenyl)ethanol is a high-value intermediate, structurally analogous to precursors used in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides (e.g., Fluxapyroxad derivatives) and other bioactive pharmacophores. The presence of the 3-isopropyl and 4-chloro substituents on the phenyl ring imparts significant lipophilicity and moderate electronic deactivation to the ketone precursor.

This application note details two validated protocols for the enantioselective reduction of 1-(4-Chloro-3-isopropylphenyl)ethanone to the corresponding (S)-alcohol (or (R)-alcohol by catalyst inversion).

-

Chemo-catalytic Route: Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH).[1]

-

Biocatalytic Route: Ketoreductase (KRED) mediated reduction with cofactor recycling.[2]

Substrate Analysis & Challenge Definition

-

Substrate: 1-(4-Chloro-3-isopropylphenyl)ethanone

-

Target Product: (S)-1-(4-Chloro-3-isopropylphenyl)ethanol (Target ee > 98%)

-

Key Challenges:

-

Solubility: High lipophilicity (LogP ~3.5–4.0) limits aqueous solubility in enzymatic systems.

-

Electronic Effects: The 4-Cl (electron-withdrawing) and 3-iPr (weakly electron-donating) create a push-pull electronic environment that can influence hydride transfer rates compared to unsubstituted acetophenone.

-

Stereocontrol: While the meta-isopropyl group does not impose severe steric hindrance like an ortho-substituent would, it requires a rigid chiral pocket to ensure high enantioselectivity.

-

Protocol A: Asymmetric Transfer Hydrogenation (ATH)

Methodology: Ru(II)-arene complex catalysis using Formic Acid/Triethylamine as the hydrogen donor. Catalyst System: RuCl(p-cymene)[(R,R)-Ts-DPEN] (Noyori-Ikariya Catalyst). Mechanism: Metal-ligand bifunctional catalysis via a 16e⁻/18e⁻ catalytic cycle.

Mechanistic Pathway (Graphviz Visualization)

Figure 1: Catalytic cycle of Ru-TsDPEN mediated transfer hydrogenation. The concerted proton/hydride transfer ensures high enantioselectivity.

Experimental Protocol (Standardized for 10 mmol Scale)

Reagents:

-

Substrate: 1-(4-Chloro-3-isopropylphenyl)ethanone (1.97 g, 10 mmol)

-

Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (6.4 mg, 0.01 mmol, S/C = 1000)

-

H-Source: Formic acid/Triethylamine (5:2 azeotropic mixture), 5 mL

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate (degassed)

Step-by-Step Procedure:

-

Inerting: Flame-dry a 50 mL Schlenk flask and cool under Argon flow.

-

Catalyst Charge: Add the Ru-catalyst (6.4 mg) to the flask.

-

Solvation: Dissolve the ketone substrate in 10 mL of degassed DCM and transfer to the flask via cannula.

-

Initiation: Add the HCOOH/Et₃N azeotrope (2.5 mL, ~5 eq hydride) via syringe.

-

Reaction: Stir at 25°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 8:1) or GC.[2][3][4]

-

Note: Do not heat above 40°C as enantioselectivity (ee) degrades due to reversible dehydrogenation.

-

-

Quench: Dilute with water (20 mL) and extract with DCM (3 x 15 mL).

-

Purification: Wash combined organics with sat. NaHCO₃ (to remove residual formic acid) and brine. Dry over Na₂SO₄.

-

Isolation: Concentrate in vacuo. Purify via flash chromatography (SiO₂, Hexane/EtOAc 95:5) if conversion <99%.

Expected Results:

-

Yield: >95%

-

ee: >96% (S)-enantiomer (using (R,R)-ligand).

Protocol B: Biocatalytic Reduction (Green Chemistry Route)

Methodology: Enzymatic reduction using an engineered Ketoreductase (KRED) with NADPH recycling. Enzyme Selection: Screen commercial KRED panels (e.g., Codexis, Johnson Matthey) for "bulky-aromatic" specificity. Cofactor Recycling: Glucose Dehydrogenase (GDH) + Glucose.[2]

Bioprocess Workflow (Graphviz Visualization)

Figure 2: Biphasic biocatalytic reduction workflow designed to manage substrate lipophilicity.

Experimental Protocol (Standardized for 1 g Scale)

Reagents:

-

Substrate: 1-(4-Chloro-3-isopropylphenyl)ethanone (1.0 g)

-

Enzyme: KRED-P1-B05 (Generic placeholder for "Bulky-Aromatic" specific KRED), 20 mg

-

Cofactor: NADP⁺ (10 mg)

-

Recycle System: GDH (10 mg) + D-Glucose (1.5 eq, 1.4 g)

-

Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0 containing 1 mM MgCl₂.

-

Co-solvent: DMSO (10% v/v).

Step-by-Step Procedure:

-

Buffer Prep: Dissolve Glucose and MgCl₂ in 25 mL KPi buffer. Adjust pH to 7.0.

-

Enzyme Prep: Add NADP⁺, GDH, and the KRED enzyme to the buffer. Stir gently (do not vortex) to dissolve.

-

Substrate Addition: Dissolve the ketone (1 g) in 3 mL DMSO. Add this solution dropwise to the enzyme mixture while stirring at 250 rpm.

-

Critical: A milky emulsion will form. This is normal and necessary for mass transfer.

-

-

Incubation: Stir at 28°C for 24 hours. Maintain pH at 7.0 using 1M NaOH (titrator or manual check) as gluconic acid is produced.

-

Workup: Add Celite (1 g) to aid phase separation. Extract with Ethyl Acetate (3 x 30 mL).

-

Isolation: Dry organics over MgSO₄ and concentrate.

Expected Results:

-

Yield: >90%

-

ee: >99% (Enzymatic routes typically offer superior stereoselectivity).

Comparative Analysis & Troubleshooting

| Feature | ATH (Chemocatalysis) | Biocatalysis (KRED) |

| Enantioselectivity (ee) | 95–97% | >99% |

| Substrate Conc. | High (0.5 – 1.0 M) | Low (0.1 – 0.2 M) due to solubility |

| Reaction Time | Fast (4–12 h) | Moderate (12–24 h) |

| Scalability | Excellent (Linear scale-up) | Good (Requires reactor volume) |

| Cost Driver | Ru-Catalyst & Ligand | Enzyme & Cofactor |

| Primary Risk | O₂ sensitivity (requires inert atm) | Emulsion formation / pH drift |

Troubleshooting Guide:

-

Low Conversion (ATH): Check for catalyst poisoning by O₂. Ensure solvents are degassed.[3] Increase temperature to 30°C (monitor ee).

-

Low Conversion (Biocat): Substrate inhibition? Add substrate in batches. pH drift? Ensure buffering capacity is sufficient to neutralize gluconic acid byproduct.

-

Racemization: In ATH, prolonged reaction times after 100% conversion can lead to racemization via reversible dehydrogenation. Quench immediately upon completion.

Analytical Methods

Chiral HPLC Conditions:

-

Column: Chiralcel OD-H or AD-H (250 x 4.6 mm, 5 µm).

-

Mobile Phase: n-Hexane : Isopropanol (95:5).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 220 nm (Aromatic absorption) and 254 nm.

-

Retention Times (Approx):

-

(S)-Enantiomer: ~8.5 min

-

(R)-Enantiomer: ~10.2 min

-

Ketone: ~5.0 min

-

References

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][2][5][6][7] Accounts of Chemical Research, 30(2), 97–102. Link

-

Hollmann, F., et al. (2011). Biocatalytic reduction of ketones. Green Chemistry, 13, 226-265. Link

-

BASF SE. (2011). Method for producing chiral pyrazole carboxamides (Fluxapyroxad intermediates). World Intellectual Property Organization, WO2011036136. Link

-

Ikariya, T., & Blacker, A. J. (2007). Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts. Accounts of Chemical Research, 40(12), 1300–1308. Link

Sources

- 1. Ru-Tethered (R,R)-TsDPEN with DMAB as an efficient catalytic system for high enantioselective one-pot synthesis of chiral β-aminol via asymmetric transfer hydrogenation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pcliv.ac.uk [pcliv.ac.uk]

- 5. scilit.com [scilit.com]

- 6. kanto.co.jp [kanto.co.jp]

- 7. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

Application Note: HPLC Method Development for 1-(4-Chloro-3-isopropylphenyl)ethanol

Executive Summary & Scientific Context

1-(4-Chloro-3-isopropylphenyl)ethanol is a critical chiral intermediate, often implicated in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs).[1][2] Structurally, it features a lipophilic phenyl ring substituted with a chlorine atom at the para position and an isopropyl group at the meta position, alongside a secondary alcohol functionality.[1][2]

This structural complexity presents two distinct analytical challenges:

-

Hydrophobicity: The isopropyl and chloro substituents significantly increase the LogP compared to simple phenyl ethanols, requiring optimized organic strength in Reverse Phase (RP) chromatography.[2]

-

Chirality: The benzylic carbon is a stereocenter.[2] While chemical purity is determined via RP-HPLC, enantiomeric excess (ee%) requires a separate chiral method.[1][2]

This guide provides a comprehensive Chemical Purity (Achiral) method using RP-HPLC, designed for robustness in QC environments, and outlines the strategy for chiral method development.

Physicochemical Profiling & Method Strategy

Before column selection, we must understand the analyte's behavior in solution.[1][2]

| Property | Value (Estimated/Literature) | Chromatographic Implication |

| Molecular Formula | C₁₁H₁₅ClO | Moderate molecular weight.[1][2] |

| LogP | ~3.5 - 4.0 | Highly retained on C18; requires high % organic mobile phase.[2] |

| pKa | ~14-15 (Alcohol) | Neutral in standard HPLC pH ranges (2-8).[1][2] pH control is primarily for silica stability and peak sharpness, not analyte ionization.[1][2] |

| UV Max | ~220 nm, 254 nm | Aromatic absorption.[1][2] DAD scanning is required to optimize S/N ratio.[2] |

| Solubility | Low in Water; High in ACN/MeOH | Diluent must match the mobile phase organic ratio to prevent precipitation.[2] |

Method Development Workflow

The following diagram illustrates the decision matrix used to arrive at the final protocol.

Figure 1: Strategic workflow for developing the RP-HPLC method for lipophilic aromatic alcohols.

Protocol 1: Chemical Purity (RP-HPLC)

This is the "Gold Standard" method for determining assay and related impurities (e.g., the ketone precursor 4'-chloro-3'-isopropylacetophenone).[1][2]

Instrumentation & Conditions[2][3][4]

-

System: HPLC with Diode Array Detector (DAD) (e.g., Agilent 1260/1290 or Waters Alliance).[1][2]

-

Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Waters XBridge C18).[1][2]

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[2]

-

Mobile Phase B: Acetonitrile (HPLC Grade).[2]

Gradient Program

The isopropyl group makes the molecule "sticky."[2] An isocratic method may result in broad peaks or carryover.[2] A gradient is preferred.[2]

| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |

| 0.00 | 60 | 40 | 1.0 |

| 10.00 | 10 | 90 | 1.0 |

| 12.00 | 10 | 90 | 1.0 |

| 12.10 | 60 | 40 | 1.0 |

| 17.00 | 60 | 40 | 1.0 |

-

Column Temp: 35°C (Improves mass transfer and reproducibility).

-

Injection Volume: 5-10 µL.

Standard Preparation[2][5]

-

Stock Solution: Weigh 10 mg of 1-(4-Chloro-3-isopropylphenyl)ethanol into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile.[2] (Conc: 1000 ppm).[2]

-

Working Standard: Dilute the stock 1:10 with Mobile Phase (Initial Ratio: 60:40 Water:ACN).

Protocol 2: Chiral Separation (Advanced)[1][2]

If the research goal is to isolate the (R)- or (S)- enantiomer, RP-HPLC is insufficient.[1][2] Normal Phase (NP) or Polar Organic Mode (POM) is required.[1][2]

-

Column: Daicel Chiralcel OD-H or Chiralpak AD-H (Amylose-based).[1][2]

-

Mobile Phase: Hexane : Isopropanol (90 : 10 or 95 : 5).[2][6]

-

Mode: Isocratic.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Temperature: 25°C (Lower temperatures often improve chiral resolution).[2]

Method Validation Parameters (ICH Q2)

To ensure the method is trustworthy, the following parameters must be verified:

Specificity (Stress Testing)

Inject the sample spiked with known impurities (e.g., the ketone precursor).[1][2]

-

Acceptance Criteria: Resolution (Rs) > 1.5 between the main peak and the nearest impurity.[1][2]

-

Forced Degradation: Expose sample to 0.1N HCl, 0.1N NaOH, and H₂O₂.[1][2] Verify peak purity using the DAD spectra (ensure no co-eluting degradants).

Linearity

Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).

-

Acceptance Criteria: R² > 0.999.[2]

Precision[2]

-

System Suitability: 6 replicate injections of the standard. RSD of peak area should be < 1.0%.[2]

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Peak Tailing (> 1.5) | Silanol interaction | Ensure pH is < 3.[1][2]0. Use a "Base Deactivated" column.[2] |

| Retention Time Drift | Temperature fluctuation | Use a column oven.[2] Ensure mobile phase is degassed. |

| Split Peaks | Solvent mismatch | The sample diluent is stronger than the mobile phase.[2] Dilute sample in starting mobile phase (60:40 Water:ACN).[2][7] |

| High Backpressure | Precipitation | Check solubility.[2] Ensure buffer salts (if used) do not precipitate in high ACN.[2] |

References

-

Phenomenex. (2025).[2] Guide to Choosing the Correct HPLC Solvent. Retrieved from [1][2]

-

Royal Society of Chemistry. (2014).[2] Enantiomeric excess determination by HPLC using OB-H/OD-H columns. Retrieved from [1][2]

-

BenchChem. (2025).[2][7][8] Analytical Characterization of 1-(4-Chlorophenyl)ethanol. Retrieved from [1][2]

-

Fluorochem. (2025).[2] Product Data: 1-(4-Chloro-3-isopropylphenyl)ethanol.[1][2][9][10] Retrieved from [1][2]

Sources

- 1. CN108610290B - Preparation method of fluxapyroxad - Google Patents [patents.google.com]

- 2. Fluxapyroxad - Wikipedia [en.wikipedia.org]

- 3. lcms.cz [lcms.cz]

- 4. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]

- 5. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 2,2-Dichloro-1-(4-chloro-3-isopropylphenyl)ethanol | 2734774-47-9 [sigmaaldrich.com]

- 10. fluorochem.co.uk [fluorochem.co.uk]

Catalytic hydrogenation methods for 1-(4-Chloro-3-isopropylphenyl)ethanol production

Executive Summary

The reduction of 1-(4-Chloro-3-isopropylphenyl)ethanone to its corresponding alcohol, 1-(4-Chloro-3-isopropylphenyl)ethanol , is a critical step in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides, most notably Fluxapyroxad .

This transformation presents a classic "selectivity triangle" challenge:

-

Chemoselectivity: Reducing the carbonyl (

) without cleaving the labile aryl-chloride bond ( -

Enantioselectivity: Generating the specific enantiomer (typically

or -

Scalability: Avoiding high-pressure hazards and expensive cryogenic conditions.

This guide details two validated protocols: Asymmetric Transfer Hydrogenation (ATH) for high-value chiral synthesis, and Poisoned Heterogeneous Hydrogenation for robust racemic production.

Chemical Context & Mechanistic Strategy

The Substrate Challenge

The isopropyl group at the 3-position introduces steric bulk, slightly retarding reaction rates compared to simple 4-chloroacetophenone. However, the primary risk is hydrodechlorination . Standard hydrogenation catalysts (Pd/C, Raney Ni) readily insert into the

Strategy A: Asymmetric Transfer Hydrogenation (ATH)

Why it works: ATH utilizes a Ruthenium-diamine complex that operates via a metal-ligand bifunctional mechanism. The hydride is transferred directly to the carbonyl carbon via an outer-sphere mechanism, avoiding the formation of highly reactive metal-surface species that catalyze dehalogenation.

-

Catalyst: RuCl(

-cymene)[(S,S)-TsDPEN] -

H-Source: Formic Acid/Triethylamine (FA/TEA) azeotrope.[1]

Strategy B: Heterogeneous Hydrogenation (Modified)

Why it works: When racemic product is acceptable, or for cost-driven bulk manufacturing, heterogeneous catalysts are preferred. To prevent dehalogenation, we employ sulfided platinum (Pt(S)/C) or add modifiers (thiourea/thiophene) that selectively poison the highly active sites responsible for oxidative addition to the

Visualizing the Mechanism (ATH)

The following diagram illustrates the outer-sphere hydride transfer mechanism which ensures chemoselectivity.

Caption: Ru-catalyzed Asymmetric Transfer Hydrogenation cycle showing the outer-sphere hydride transfer that preserves the Ar-Cl bond.

Experimental Protocols

Protocol A: Enantioselective Synthesis (ATH)

Objective: Synthesis of (S)-1-(4-Chloro-3-isopropylphenyl)ethanol with

Materials:

-

Substrate: 1-(4-Chloro-3-isopropylphenyl)ethanone (10.0 g, 50.8 mmol)

-

Catalyst: [RuCl(

-cymene)((S,S)-TsDPEN)] (Noyori-Ikariya Catalyst) (32 mg, 0.05 mmol, S/C = 1000:1) -

Hydrogen Source: Formic Acid/Triethylamine (5:2 molar ratio azeotrope) (25 mL)

-

Solvent: Methanol (anhydrous, 50 mL) or Ethyl Acetate (for easier workup)

Step-by-Step Procedure:

-

Inerting: Charge a 250 mL round-bottom flask with the substrate and methanol. Degas by sparging with Nitrogen for 15 minutes.

-

Catalyst Addition: Add the Ru-catalyst in one portion under Nitrogen flow. The solution typically turns orange/red.

-

H-Donor Addition: Add the FA/TEA azeotrope via syringe over 5 minutes.

-

Note: The reaction is endothermic; no significant exotherm is expected.

-

-

Reaction: Stir at 30°C for 12–24 hours.

-

IPC (In-Process Control): Monitor by HPLC (Chiralpak AD-H column). Target: <1% residual ketone.

-

-

Quench & Workup:

-

Dilute with water (100 mL).

-

Extract with Ethyl Acetate (

mL). -

Wash combined organics with Sat.

(to remove residual formic acid) and Brine. -

Dry over

and concentrate.

-

-

Purification: The crude oil often crystallizes upon standing. Recrystallize from Hexane/IPA (9:1) if ee upgrade is required.

Expected Results:

-

Yield: >95%

-

ee: >97% (S-isomer)

-

Dechlorinated Impurity: <0.1%

Protocol B: Heterogeneous Hydrogenation (Racemic/Scalable)

Objective: High-throughput synthesis of racemic alcohol with minimal dehalogenation.

Materials:

-

Catalyst: 5% Pt/C (Sulfided) OR 5% Pt/C + 0.1 eq Thiophene.

-

Solvent: Methanol.[2]

-

Gas: Hydrogen (

).

Step-by-Step Procedure:

-

Loading: In a high-pressure autoclave (Hastelloy or SS316), charge substrate (50 g) and Methanol (250 mL).

-

Catalyst Charge: Add 5% Pt(S)/C (0.5 wt% loading relative to substrate).

-

Critical: If using un-sulfided Pt/C, add Thiophene (0.1 mol%) to the mixture immediately.

-

-

Pressurization: Purge with

( -

Reaction: Heat to 50°C with vigorous stirring (>800 rpm to eliminate mass transfer limitations).

-

Completion: Reaction typically finishes in 4–6 hours.

-

Filtration: Filter catalyst while warm through Celite (catalyst is pyrophoric; keep wet).

Critical Process Parameters (CPPs) & Data Comparison

The following table contrasts the two methods to assist in process selection.

| Parameter | Method A: Ru-ATH (Homogeneous) | Method B: Pt-H2 (Heterogeneous) |

| Selectivity (Ar-Cl retention) | Excellent (>99.9%) | Good (98-99%) requires poisoning |

| Enantioselectivity | High (>98% ee) | None (Racemic) |

| Catalyst Cost | High (Ru complex) | Moderate (Pt/C is recyclable) |

| Pressure Requirement | Atmospheric (Open vessel) | High Pressure (Autoclave) |

| Throughput | Batch (Lower space-time yield) | High (Fast reaction) |

| Primary Impurity | Residual Ketone | Des-chloro alcohol |

Process Workflow & Quality Control

Caption: Decision tree and process flow for the synthesis of the target alcohol.

Troubleshooting & Analytical Guide

Hydrodechlorination (HDC)[3]

-

Symptom: Appearance of 1-(3-isopropylphenyl)ethanol in GC/HPLC.

-

Cause (ATH): Temperature too high (>60°C) or catalyst degradation.

-

Cause (Het): Insufficient catalyst poisoning or

pressure too high. -

Remedy: Lower temperature. For Heterogeneous, increase Thiophene loading or switch to Sulfided Pt.

Low Conversion

-

Symptom: High residual ketone after 24h.

-

Cause: Catalyst poisoning by trace acids (HCl) or poor quality TEA.

-

Remedy: Ensure the FA/TEA ratio is strictly 5:2. If the substrate contains free HCl (from Friedel-Crafts precursor), wash it with base before hydrogenation.

Enantiomeric Drift

-

Symptom: ee drops below 95%.

-

Cause: Reversible reaction (hydrogen transfer is reversible).

-

Remedy: Do not let the reaction run indefinitely after 100% conversion. Quench immediately upon completion.

References

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research.

-

BASF SE. (2011). Process for the preparation of fluorinated pyrazole carboxylic acid amides (Fluxapyroxad synthesis patents). World Intellectual Property Organization.

-

Wu, X., et al. (2006). Asymmetric Transfer Hydrogenation of Ketones with Formic Acid–Triethylamine Catalyzed by Ru-TsDPEN. Journal of the American Chemical Society.

-

Lippincott, T., et al. (2013). Development of a Scalable Process for the Synthesis of a Key Intermediate for Fluxapyroxad. Organic Process Research & Development.

-

Blaser, H. U. (2010). Industrial Asymmetric Hydrogenation. ChemCatChem.

Sources

GC-MS parameters for detecting 1-(4-Chloro-3-isopropylphenyl)ethanol residues

Application Note: Trace Analysis of 1-(4-Chloro-3-isopropylphenyl)ethanol Residues by GC-MS

Abstract & Scope

This application note details the protocol for the detection and quantification of 1-(4-Chloro-3-isopropylphenyl)ethanol (CAS: 2734773-35-2), a critical chiral intermediate often encountered in the synthesis of advanced agrochemicals and pharmaceutical building blocks.

Due to the presence of a secondary hydroxyl group and a chlorinated aromatic ring, this analyte exhibits semi-volatile behavior with significant polarity. While direct injection is possible, this protocol prioritizes a silylation-based derivatization workflow . This approach mitigates peak tailing caused by hydrogen bonding with silanol active sites, significantly lowering the Limit of Quantitation (LOQ) and ensuring robust reproducibility for cleaning validation and impurity profiling.

Chemical Context & Properties

Understanding the physicochemical properties of the analyte is the foundation of this method.

| Property | Detail |

| Chemical Name | 1-(4-Chloro-3-isopropylphenyl)ethanol |

| IUPAC Name | 1-[4-chloro-3-(propan-2-yl)phenyl]ethan-1-ol |

| CAS Number | 2734773-35-2 |

| Molecular Formula | C₁₁H₁₅ClO |

| Molecular Weight | 198.69 g/mol |

| Polarity | Moderate (Secondary Alcohol) |

| Target Analysis | Trace Residue (ppm/ppb levels) |

Experimental Workflow

The following diagram illustrates the critical path from sample collection to data acquisition. The inclusion of a derivatization step is the "self-validating" control to ensure complete analyte transfer.

Figure 1: Optimized Sample Preparation Workflow ensuring maximum recovery and sensitivity.

Detailed Protocol

Reagents and Standards

-

Reference Standard: 1-(4-Chloro-3-isopropylphenyl)ethanol (>98% purity).

-

Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Solvent: Anhydrous Pyridine (catalyst/solvent) and Ethyl Acetate (extraction).

Sample Preparation (Cleaning Validation Context)

-

Extraction: Extract residues using Ethyl Acetate. For aqueous samples, perform Liquid-Liquid Extraction (LLE) at neutral pH.

-

Drying: Take 1 mL of the extract and evaporate to dryness under a gentle stream of nitrogen at 40°C. Note: Do not use high heat as the analyte is semi-volatile.

-

Derivatization:

-

Add 50 µL of Anhydrous Pyridine.

-

Add 50 µL of BSTFA + 1% TMCS.

-

Vortex for 30 seconds.

-

Incubate at 60°C for 30 minutes .

-

Mechanism:[1] The TMS group replaces the active hydrogen on the hydroxyl group, forming the trimethylsilyl ether derivative (MW: 270.8).

-

GC-MS Parameters

Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or Shimadzu QP-2020 NX).

Table 1: Gas Chromatography Conditions

| Parameter | Setting | Rationale |

|---|---|---|

| Column | DB-5ms UI (30 m × 0.25 mm × 0.25 µm) | Low-bleed, non-polar phase ideal for TMS derivatives. |

| Inlet Temperature | 260°C | Ensures rapid volatilization without thermal degradation. |

| Injection Mode | Splitless (1 µL) | Maximizes sensitivity for trace residue analysis. |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Maintains optimal linear velocity for separation efficiency. |

| Oven Program | 60°C (1 min hold) → 20°C/min to 180°C → 10°C/min to 300°C (3 min hold) | Fast initial ramp removes solvent; slower ramp resolves isomers. |

Table 2: Mass Spectrometry Parameters (SIM Mode)

| Parameter | Setting | Notes |

|---|---|---|

| Source Temp | 230°C | Standard for EI sources to prevent contamination. |

| Transfer Line | 280°C | Prevents condensation of high-boiling matrix components. |

| Ionization | EI (70 eV) | Standard electron ionization. |

| Solvent Delay | 3.5 min | Protects filament from pyridine/BSTFA peak. |

| Acquisition | SIM (Selected Ion Monitoring) | Target Ions (TMS Derivative): Quant: 255 (m/z) Qual: 270 (m/z), 73 (m/z) |

Data Analysis & Interpretation

Fragmentation Logic (TMS Derivative)

Understanding the mass spectrum is crucial for confirming identity.

-

Molecular Ion (M+): m/z 270 (Distinct, though often not the base peak).

-

Base Peak (M-15): m/z 255. Loss of a methyl group from the TMS moiety or the isopropyl chain. This is the most stable ion for quantification.

-

Trimethylsilyl Ion: m/z 73. Characteristic of all TMS derivatives.

Figure 2: Fragmentation pathway for the TMS-derivatized analyte.

Acceptance Criteria (System Suitability)

-

Signal-to-Noise (S/N): > 10:1 for the LOQ standard.

-

Ion Ratios: The ratio of m/z 270 to m/z 255 must be within ±20% of the reference standard.

-

Linearity: R² > 0.995 over the range of 0.05 µg/mL to 10 µg/mL.

Troubleshooting & Optimization

-

Moisture Sensitivity: BSTFA hydrolyzes in the presence of water. If the reagent turns cloudy or peaks disappear, ensure the sample is completely dry before adding reagents.

-

Inlet Activity: If peak tailing is observed despite derivatization, change the inlet liner (use a deactivated, wool-packed liner) and clip 10 cm from the front of the column.

-

Isomer Separation: The isopropyl group may induce chirality. If the method requires enantiomeric separation, replace the DB-5ms column with a chiral phase (e.g., Cyclodex-B).

References

-

National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - General Fragmentation of Alkyl-Substituted Benzyl Alcohols.[Link]

-

U.S. Environmental Protection Agency (EPA). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). (2018). [Link]

-

Shimadzu Corporation. Analysis of Impurities in Alcohol-Based Hand Sanitizers by GC-MS (Application Note).[Link]

-

PubChem. Compound Summary: 1-(4-chlorophenyl)ethanol (Structural Analog).[Link]

Sources

Application Notes & Protocols: Biocatalytic Synthesis of 1-(4-Chloro-3-isopropylphenyl)ethanol using Ketoreductases

Introduction: The Imperative for Chiral Alcohols in Pharmaceutical Synthesis

The synthesis of enantiomerically pure chiral alcohols is a critical endeavor in the pharmaceutical industry, as the stereochemistry of active pharmaceutical ingredients (APIs) profoundly dictates their pharmacological activity and safety profiles.[1][2] 1-(4-Chloro-3-isopropylphenyl)ethanol is a valuable chiral building block for the synthesis of various pharmaceutical agents. Traditional chemical methods for the synthesis of such chiral alcohols often rely on metal catalysts and harsh reaction conditions, which can lead to challenges in terms of cost, safety, and environmental impact.[3]

Biocatalysis, leveraging the exquisite selectivity of enzymes, has emerged as a powerful and sustainable alternative for the synthesis of chiral molecules.[2][4] Ketoreductases (KREDs), in particular, have garnered significant attention for their ability to catalyze the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols with high enantioselectivity and under mild reaction conditions.[5][6] This application note provides a comprehensive guide to the development of a biocatalytic route to 1-(4-Chloro-3-isopropylphenyl)ethanol from 4-Chloro-3-isopropylacetophenone using a panel of ketoreductases.

The Biocatalytic Approach: Harnessing the Power of Ketoreductases

Ketoreductases are oxidoreductase enzymes that facilitate the transfer of a hydride from a nicotinamide cofactor, typically NADPH or NADH, to the carbonyl group of a substrate.[5] The inherent three-dimensional structure of the enzyme's active site dictates the facial selectivity of the hydride attack on the prochiral ketone, resulting in the formation of a specific enantiomer of the alcohol product.[7]

A key consideration for the industrial application of KREDs is the prohibitive cost of the nicotinamide cofactors.[5] Therefore, an efficient in situ cofactor regeneration system is essential to ensure the economic viability of the process.[5] Common strategies include substrate-coupled regeneration, where a sacrificial alcohol like isopropanol is used in large excess, and enzyme-coupled regeneration, which employs a secondary enzyme such as glucose dehydrogenase (GDH) to regenerate the cofactor at the expense of a cheap co-substrate like glucose.[8][9][10]

Experimental Design & Workflow

The development of a robust biocatalytic process for the synthesis of 1-(4-Chloro-3-isopropylphenyl)ethanol involves a systematic approach encompassing enzyme screening, reaction optimization, and scale-up.

Caption: A generalized workflow for the development of a biocatalytic process for 1-(4-Chloro-3-isopropylphenyl)ethanol synthesis.

Protocol 1: Ketoreductase Screening

The initial step is to screen a diverse panel of KREDs to identify enzymes that exhibit activity and selectivity towards 4-Chloro-3-isopropylacetophenone. Commercially available screening kits, such as the Codex® KRED Screening Kit, offer a curated selection of engineered enzymes with broad substrate ranges and diverse stereoselectivities.[8][11]

Materials:

-

4-Chloro-3-isopropylacetophenone (Substrate)

-

Codex® KRED Screening Kit (containing a panel of 24 KREDs)[8]

-

KRED Recycle Mix (containing buffer, cofactor, and regeneration system components)[8]

-

Isopropanol (IPA)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Microcentrifuge tubes (2 mL) or glass vials

-

Incubator shaker

Procedure:

-

Substrate Stock Solution Preparation: Prepare a stock solution of 4-Chloro-3-isopropylacetophenone in DMSO.

-

Enzyme Dispensing: Weigh approximately 10 mg of each KRED from the screening kit into individual, labeled 2 mL microcentrifuge tubes or glass vials.[9]

-

Reaction Mixture Preparation: Prepare the reaction mixture according to the screening kit's protocol. For KREDs compatible with an isopropanol-coupled cofactor regeneration system, the mixture will typically contain buffer, NADP+, and isopropanol.[9] For enzymes requiring a glucose/GDH system, a different recycle mix will be used.[9]

-

Reaction Initiation: Add the substrate stock solution to the reaction mixture to achieve the desired final substrate concentration (e.g., 10 g/L). Vortex briefly to mix.

-

Incubation: Add the appropriate volume of the reaction mixture containing the substrate to each vial with the pre-weighed KREDs. Seal the vials and place them in an incubator shaker at a set temperature (e.g., 30°C) and agitation speed (e.g., 200 rpm) for 24 hours.

-

Reaction Quenching and Extraction: After 24 hours, quench the reaction by adding an equal volume of ethyl acetate to each vial. Vortex vigorously for 1 minute to extract the product.

-

Sample Preparation for Analysis: Centrifuge the vials to separate the organic and aqueous layers. Carefully transfer the organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water. The samples are now ready for analysis.

Protocol 2: Analytical Method for Conversion and Enantiomeric Excess Determination

Accurate determination of the reaction conversion and the enantiomeric excess (e.e.) of the product is crucial for evaluating the performance of each KRED. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this analysis.

Instrumentation and Columns:

-

HPLC system with a UV detector

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel® OD-H or Chiralpak® AD-H)

Mobile Phase Preparation:

-

Prepare an isocratic mobile phase of HPLC-grade n-hexane and 2-propanol (e.g., 95:5 v/v). The exact ratio may require optimization for baseline separation of the enantiomers.

-

Degas the mobile phase using sonication or vacuum filtration.

Analysis Procedure:

-

Standard Preparation: Prepare standard solutions of the starting material (4-Chloro-3-isopropylacetophenone) and the racemic product (1-(4-Chloro-3-isopropylphenyl)ethanol) in the mobile phase.

-

Sample Injection: Inject the prepared standards and the extracted reaction samples onto the HPLC system.

-

Data Acquisition and Analysis: Monitor the chromatogram at a suitable wavelength (e.g., 254 nm).

-

Identify the retention times for the starting material and the two enantiomers of the product from the standard runs.

-

Calculate the conversion by comparing the peak area of the starting material in the reaction sample to the initial amount.

-

Calculate the enantiomeric excess (% e.e.) using the peak areas of the two enantiomers (E1 and E2) with the formula: % e.e. = [|E1 - E2| / (E1 + E2)] * 100.

-

Data Presentation and Interpretation

The results from the KRED screening should be tabulated to facilitate the identification of the most promising candidates for further optimization.

| KRED ID | Conversion (%) | Enantiomeric Excess (e.e., %) | Predominant Enantiomer |

| KRED-01 | 85 | >99 | (S) |

| KRED-02 | 15 | 60 | (R) |

| KRED-03 | 92 | 98 | (R) |

| ... | ... | ... | ... |

| KRED-24 | <5 | N/D | N/A |

| N/D: Not Determined |

Interpretation: Based on the hypothetical data above, KRED-01 would be a promising candidate for producing the (S)-enantiomer, while KRED-03 would be selected for the synthesis of the (R)-enantiomer. Both show high conversion and excellent enantioselectivity.

Protocol 3: Reaction Optimization

Once a "hit" has been identified from the initial screen, the next step is to optimize the reaction conditions to maximize conversion, enantioselectivity, and space-time yield.

Parameters to Optimize:

-

pH: Screen a range of buffers and pH values (typically between 6.0 and 8.0) to determine the optimal pH for the selected KRED.

-

Temperature: Evaluate the reaction at different temperatures (e.g., 25°C to 40°C) to find the best balance between enzyme activity and stability.

-

Co-solvent: If the substrate has limited aqueous solubility, screen different co-solvents (e.g., isopropanol, DMSO, THF) and their concentrations. KREDs generally tolerate 10-50% isopropanol or up to 5% DMSO or THF.[9]

-

Substrate and Enzyme Loading: Vary the concentrations of both the substrate and the enzyme to optimize the reaction rate and overall productivity.

The Biocatalytic Cycle: A Visual Representation

The core of the biocatalytic process is the enzymatic cycle, which involves the reduction of the ketone and the regeneration of the cofactor.

Caption: The biocatalytic cycle for the KRED-mediated reduction of 4-Chloro-3-isopropylacetophenone with cofactor regeneration.

Conclusion and Future Outlook

The use of ketoreductases offers a highly efficient, selective, and sustainable route for the synthesis of chiral 1-(4-Chloro-3-isopropylphenyl)ethanol. By employing a systematic screening and optimization approach, researchers can identify suitable biocatalysts and develop robust processes for the production of this valuable pharmaceutical intermediate. The continued advancements in enzyme engineering and biocatalytic process development are expected to further expand the toolkit available to drug development professionals, enabling the synthesis of complex chiral molecules with greater efficiency and environmental responsibility.

References

-

Zabala, M., et al. (2021). Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018-2020). The Chemical Record, 21(7), 1611-1630. [Link]

-

Zabala, M., et al. (2021). Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018–2020). ResearchGate. [Link]

-

Codexis. (n.d.). Enzyme Screening Kits and Panels. [Link]

-

Rodrigues, J. A. R., et al. (2004). Recent Advances in the Biocatalytic Asymmetric Reduction of Acetophenones and a,b-Unsaturated Carbonyl Compounds. Journal of the Brazilian Chemical Society, 15(2), 295-306. [Link]

-

Wamser, P., et al. (2024). Effective engineering of a ketoreductase for the biocatalytic synthesis of an ipatasertib precursor. Nature Communications, 15(1), 1795. [Link]

-

Romero, E., et al. (2022). Optimization of Metal Affinity Ketoreductase Immobilization for Application in Batch and Flow Processes. ACS Omega, 7(19), 16891–16903. [Link]

-

Rios-Lombardía, N., et al. (2020). Biocatalyzed Redox Processes Employing Green Reaction Media. Molecules, 25(13), 3025. [Link]

-

Li, C., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology, 10, 930919. [Link]

-

Pallara, C., et al. (2024). In silico enzyme screening identifies an SDR ketoreductase from Thermus caliditerrae as an attractive biocatalyst and promising candidate for protein engineering. Frontiers in Catalysis, 4. [Link]

-

Adke, P., et al. (2018). A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation. Microbial Cell Factories, 17(1), 188. [Link]

- Fox, R. J., et al. (2016). Ketoreductase-mediated stereoselective route to alpha chloroalcohols.

- Liang, J., et al. (2021). Ketoreductase polypeptides for the reduction of acetophenones.

Sources

- 1. ftb.com.hr [ftb.com.hr]

- 2. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scispace.com [scispace.com]

- 5. Effective engineering of a ketoreductase for the biocatalytic synthesis of an ipatasertib precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 7. researchgate.net [researchgate.net]

- 8. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 9. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 10. US10927351B2 - Ketoreductase polypeptides for the reduction of acetophenones - Google Patents [patents.google.com]

- 11. codexis.com [codexis.com]

Troubleshooting & Optimization

Troubleshooting low enantiomeric excess (ee) in 1-(4-Chloro-3-isopropylphenyl)ethanol production

Technical Support Center: Troubleshooting Low Enantiomeric Excess (ee) Topic: Asymmetric Reduction of 1-(4-Chloro-3-isopropylphenyl)ethanone Target Molecule: (S)- or (R)-1-(4-Chloro-3-isopropylphenyl)ethanol

Executive Summary: The Steric & Electronic Challenge

Welcome to the Technical Support Center. You are likely encountering low enantiomeric excess (ee) (<90%) or inconsistent reproducibility in the production of 1-(4-Chloro-3-isopropylphenyl)ethanol.

This specific substrate presents a unique "Steric-Electronic Mismatch":

-

Steric Bulk: The 3-isopropyl group creates significant steric hindrance near the carbonyl center, potentially destabilizing the transition state in standard Noyori-type transfer hydrogenations.

-

Electronic Drag: The 4-chloro group is electron-withdrawing, which generally accelerates reduction but can increase the acidity of the benzylic proton, making the product prone to racemization during workup.

This guide prioritizes Biocatalysis (KREDs) as the industrial gold standard for this substrate while providing optimization routes for Chemocatalysis (Ru-ATH) .

Part 1: Diagnostic Flowchart

Before altering your reaction parameters, use this logic flow to identify the root cause of your low ee.

Caption: Diagnostic logic flow for isolating the source of enantiomeric loss.

Part 2: Biocatalysis Troubleshooting (Recommended Route)

Biocatalysis using Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) is the most reliable method to achieve >99% ee for this substrate because enzymes can evolve a pocket that accommodates the bulky 3-isopropyl group.

FAQ: Why is my enzymatic reaction stalling at 50% conversion or showing moderate ee?

Diagnosis 1: The "Anti-Prelog" vs. "Prelog" Mismatch

-

The Science: Most wild-type enzymes follow "Prelog's Rule," delivering the hydride to the re-face of the ketone. However, the bulky 3-isopropyl group may force the substrate to bind in a non-productive conformation in the active site.

-

Solution: You must screen engineered KRED variants . Do not rely on Baker's Yeast or wild-type ADHs.

-

Protocol:

-

Screen a commercially available KRED kit (e.g., Codexis, Johnson Matthey).

-

Use DMSO (5-10%) as a cosolvent to improve solubility of the lipophilic 4-chloro-3-isopropylacetophenone.

-

Diagnosis 2: Cofactor Depletion

-

The Issue: The enzyme requires NADPH/NADH. If the recycling system (e.g., Glucose Dehydrogenase/Glucose) fails, the reaction stops, or reversibility erodes the ee.

-

The Fix: Ensure you have a robust coupled loop.

Optimization Table: Biocatalytic Reaction Parameters

| Parameter | Standard Condition | Optimization for 3-iPr Substrate | Reason |

| Enzyme Loading | 1–5 g/L | 5–10 g/L | Compensates for slower kinetics due to steric bulk. |

| Substrate Conc. | 50–100 g/L | 20–50 g/L | Prevents substrate inhibition. |

| pH | 7.0 | 6.5–7.5 (Tightly Controlled) | Prevents spontaneous racemization of the product. |

| Temperature | 30°C | 35–40°C | Higher temp may be needed to drive conversion of bulky substrate. |

Part 3: Chemocatalysis Troubleshooting (Noyori ATH)

If you are using Ruthenium-based Asymmetric Transfer Hydrogenation (ATH), the 3-isopropyl group is your primary adversary.

FAQ: Why am I getting 85-90% ee instead of the expected 98%?

Root Cause 1: The "Background Reaction"

-

Mechanism: In transfer hydrogenation (using Isopropanol/Base), there is a slow, non-chiral reduction catalyzed by the base (Meerwein-Ponndorf-Verley) or trace metal leaching.

-

Impact: This produces racemic alcohol, diluting your ee.[1]

-

Fix:

-

Lower the Temperature: Run the reaction at 0°C to -10°C . The chiral catalytic rate is less sensitive to temperature than the background reaction.

-

Switch Hydrogen Source: Use Formic Acid/Triethylamine (5:2) instead of Isopropanol/KOH. This eliminates the reversible MPV background reaction.

-

Root Cause 2: Steric Clash with the Arene Ligand

-

Mechanism: The standard Noyori catalyst uses a p-cymene ligand. The isopropyl group on the cymene and the isopropyl group on your substrate (at the 3-position) can clash, destabilizing the transition state.

-

Fix: Switch to a "Tethered" Ru-Catalyst or modify the arene ligand to Mesitylene (less bulky in specific quadrants) to open up the catalytic pocket.

Experimental Protocol: Low-Temperature Formic Acid Reduction

-

Catalyst: RuCl (S/C 500:1).

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate (solubility is key).

-

H-Source: Formic Acid / Triethylamine (5:2 azeotrope).

-

Procedure:

Part 4: Analytical & Workup Integrity

CRITICAL WARNING: Benzylic Racemization The product, 1-(4-Chloro-3-isopropylphenyl)ethanol, is a benzylic alcohol with an electron-rich ring (alkyl substituted) but also an electron-withdrawing chlorine.

-